2-(4-Chlorophenoxy)-1-[4-(2-methoxybenzyl)piperazin-1-yl]ethanone
Description
2-(4-Chlorophenoxy)-1-[4-(2-methoxybenzyl)piperazino]-1-ethanone is a synthetic organic compound that features a chlorophenoxy group and a methoxybenzyl-substituted piperazine moiety
Properties
Molecular Formula |
C20H23ClN2O3 |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23ClN2O3/c1-25-19-5-3-2-4-16(19)14-22-10-12-23(13-11-22)20(24)15-26-18-8-6-17(21)7-9-18/h2-9H,10-15H2,1H3 |
InChI Key |
AMZPDDBYUZKPIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-1-[4-(2-methoxybenzyl)piperazino]-1-ethanone typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorophenol and 2-methoxybenzyl chloride.
Formation of Chlorophenoxy Intermediate: 4-chlorophenol is reacted with an appropriate base (e.g., sodium hydroxide) to form the sodium salt, which is then reacted with an alkylating agent to produce the chlorophenoxy intermediate.
Piperazine Derivative Formation: 2-methoxybenzyl chloride is reacted with piperazine to form the 2-methoxybenzyl-substituted piperazine.
Final Coupling Reaction: The chlorophenoxy intermediate is then coupled with the piperazine derivative under suitable conditions (e.g., in the presence of a coupling agent like EDCI) to yield the final product.
Chemical Reactions Analysis
2-(4-Chlorophenoxy)-1-[4-(2-methoxybenzyl)piperazino]-1-ethanone can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce ketone groups to alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles (e.g., amines or thiols).
Scientific Research Applications
2-(4-Chlorophenoxy)-1-[4-(2-methoxybenzyl)piperazino]-1-ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and receptor interactions.
Industrial Applications: It may be used in the synthesis of advanced materials or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-1-[4-(2-methoxybenzyl)piperazino]-1-ethanone involves its interaction with specific molecular targets:
Receptor Binding: The compound may bind to certain receptors in the body, modulating their activity and influencing cellular signaling pathways.
Enzyme Inhibition: It can act as an inhibitor of specific enzymes, thereby affecting metabolic processes and biochemical reactions.
Comparison with Similar Compounds
2-(4-Chlorophenoxy)-1-[4-(2-methoxybenzyl)piperazino]-1-ethanone can be compared with other similar compounds:
MCPA (2-methyl-4-chlorophenoxyacetic acid): Both compounds contain a chlorophenoxy group, but MCPA is primarily used as a herbicide.
2-Methoxyphenyl isocyanate: This compound shares the methoxybenzyl group and is used in organic synthesis for protection/deprotection sequences.
4-(4-Chloro-2-methylphenoxy)butanoic acid: Similar in structure, this compound is used in agricultural applications as a herbicide.
Each of these compounds has unique properties and applications, highlighting the versatility and specificity of 2-(4-chlorophenoxy)-1-[4-(2-methoxybenzyl)piperazino]-1-ethanone in scientific research and industrial use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
